Isoformononetin

Catalog No.
S597270
CAS No.
486-63-5
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoformononetin

CAS Number

486-63-5

Product Name

Isoformononetin

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3

InChI Key

LNIQZRIHAMVRJA-UHFFFAOYSA-N

Synonyms

Isoformononetin

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

Isoformononetin is a naturally occurring isoflavone, a type of polyphenolic compound predominantly found in various plants, particularly in legumes and certain herbs. It is a derivative of formononetin, characterized by its unique structural modifications that enhance its biological activity. Isoformononetin has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties.

The mechanisms underlying isoformononetin's potential health benefits are under investigation. Here are some proposed mechanisms:

  • Estrogenic activity: The structure of isoformononetin shares similarity with estrogen, allowing it to weakly bind to estrogen receptors in the body. This might influence hormonal regulation in some situations.
  • Antioxidant activity: The presence of phenolic groups (including the methoxy and hydroxy groups) suggests potential for scavenging free radicals and protecting cells from oxidative damage.
  • Immunomodulatory effects: Studies suggest isoformononetin might influence the immune system by regulating specific immune cell activity [].

Isoformononetin undergoes several chemical transformations, primarily involving demethylation and hydrogenation. In metabolic pathways, it can be converted into other biologically active compounds such as daidzein and equol. The primary reactions include:

  • Demethylation: Isoformononetin can be demethylated to yield daidzein.
  • Hydrogenation: This process can lead to the formation of equol through ring fission and further metabolic modifications.

These reactions are essential for the bioavailability and efficacy of isoformononetin in biological systems .

Isoformononetin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, particularly by modulating the NLRP3 inflammasome in neuroinflammation models .
  • Antioxidant Properties: Isoformononetin scavenges free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects: It protects neuronal cells from apoptosis induced by various stressors, including oxidative damage .
  • Vasodilatory Effects: Isoformononetin promotes vasodilation through endothelium-dependent mechanisms .

These activities suggest that isoformononetin may have therapeutic potential in treating various inflammatory and neurodegenerative diseases.

Isoformononetin can be synthesized through various methods, including:

  • Chemical Synthesis: This involves the use of specific reagents to modify formononetin into isoformononetin. For instance, condensation reactions with resorcinol have been utilized to achieve this transformation .
  • Biotechnological Methods: Utilizing microbial fermentation processes can also yield isoformononetin from plant precursors, enhancing its production efficiency.
  • Extraction from Natural Sources: Isoformononetin can be isolated from plant sources where it naturally occurs, although this method may yield lower quantities compared to synthetic approaches.

Isoformononetin has several applications:

  • Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at reducing inflammation and oxidative stress.
  • Pharmaceuticals: Its neuroprotective effects make it a candidate for drug development targeting neurodegenerative diseases.
  • Cosmetics: The antioxidant properties are leveraged in skincare products to protect against skin aging caused by oxidative damage.

Research into the interactions of isoformononetin reveals its potential synergistic effects with other compounds:

  • With Other Isoflavones: Isoformononetin interacts with other isoflavones like genistein and daidzein, enhancing their biological effects when combined.
  • Receptor Interactions: It has been shown to bind to estrogen receptors, which may mediate some of its biological activities .

These interactions underline the importance of isoformononetin in multi-component therapies for inflammatory and degenerative conditions.

Isoformononetin shares structural similarities with several other isoflavones. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
FormononetinHighPrecursor; exhibits strong anti-inflammatory properties .
DaidzeinModerateMore common; less potent antioxidant effects compared to isoformononetin.
GenisteinModerateKnown for its anticancer properties; broader spectrum of biological activities.
EquolLowA metabolite of daidzein; primarily studied for estrogenic effects.

Isoformononetin's unique structural modifications contribute to its distinct biological activities compared to these similar compounds, particularly in terms of neuroprotection and inflammation modulation.

Isoformononetin was first catalogued in chemical databases with its initial creation date recorded as March 25, 2005, and most recently modified on May 10, 2025, reflecting ongoing research and characterization efforts. The compound belongs to the broader category of isoflavones, which have been recognized since the early 20th century as significant phytoestrogens found predominantly in leguminous plants. The systematic study of isoflavones gained momentum as researchers began to understand their role in plant defense mechanisms and their potential health benefits for human consumption.

The discovery and characterization of isoformononetin emerged from extensive phytochemical investigations of plant secondary metabolites, particularly those found in the Fabaceae family. Unlike its structural analog formononetin, which has been more extensively studied and documented in traditional medicinal applications, isoformononetin's recognition as a distinct bioactive compound developed through modern analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy. The compound's identification was facilitated by advances in chromatographic separation methods that allowed researchers to distinguish between closely related isoflavone structures.

Significance in Phytochemistry Research

Isoformononetin occupies a unique position in phytochemistry research due to its structural characteristics and biological activities that distinguish it from other isoflavone compounds. The molecule's classification as a 7-O-methylisoflavone places it within a specific subset of flavonoids that exhibit distinct pharmacological properties. Research has demonstrated that isoformononetin functions as a primary metabolite, indicating its direct involvement in essential biological processes including growth, development, and reproduction in plant systems.

The compound's significance extends beyond basic plant biology into therapeutic applications. Recent investigations have revealed isoformononetin's potential as a neuroprotective agent, with studies demonstrating its efficacy in protecting against neuroinflammation induced by streptozotocin. These findings suggest that isoformononetin may serve as a valuable lead compound for developing treatments for neurodegenerative conditions. The research methodology employed in these studies typically involves both in vitro cellular models and in vivo animal experiments, providing comprehensive evidence for the compound's biological activities.

Furthermore, isoformononetin's role as a bone density conservation agent has attracted attention in the context of osteoporosis research and age-related bone disorders. This multifaceted biological activity profile makes isoformononetin a compound of exceptional interest for pharmaceutical development and nutraceutical applications. The growing body of literature surrounding isoformononetin reflects the scientific community's recognition of its potential therapeutic value and the need for continued investigation into its mechanisms of action.

Classification within Isoflavone Compounds

Isoformononetin is systematically classified within the comprehensive taxonomy of organic compounds as a member of the 7-O-methylisoflavones, representing a specific structural subclass of the broader isoflavonoid family. This classification is based on the presence of methoxy groups attached to the C7 atom of the isoflavone backbone, a structural feature that significantly influences the compound's physicochemical properties and biological activities. The hierarchical classification places isoformononetin within the kingdom of organic compounds, the superclass of phenylpropanoids and polyketides, and the class of isoflavonoids.

The molecular structure of isoformononetin, with the formula C16H12O4 and molecular weight of 268.26 g/mol, distinguishes it from other isoflavone compounds through its specific substitution pattern. The compound features hydroxy and methoxy groups at positions 4' and 7 respectively, creating a unique chemical profile that contributes to its distinct biological activities. This structural configuration places isoformononetin in contrast to compounds like formononetin, which belongs to the 4'-O-methylisoflavone subclass and exhibits different substitution patterns.

Molecular Formula and Weight

Isoformononetin possesses the molecular formula C₁₆H₁₂O₄ with a molecular weight of 268.26 grams per mole [1]. The compound exhibits a monoisotopic mass of 268.073559 atomic mass units, as determined through high-resolution mass spectrometry analysis [2]. This molecular composition places isoformononetin within the isoflavone class of flavonoids, characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms [1].

The compound is registered under the Chemical Abstracts Service number 486-63-5, providing a unique identifier for chemical databases and regulatory documentation [2]. The molecular formula indicates the presence of sixteen carbon atoms forming the basic chromone skeleton with an attached phenyl ring, twelve hydrogen atoms distributed across the aromatic and aliphatic positions, and four oxygen atoms contributing to the hydroxyl and methoxy functional groups [1] [2].

Structural Characterization

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for isoformononetin is 3-(4-hydroxyphenyl)-7-methoxychromen-4-one [1] [2]. This systematic name precisely describes the molecular architecture, indicating the position of substituents on the chromone backbone. Alternative nomenclature systems recognize the compound as 3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one or 4'-hydroxy-7-methoxyisoflavone [2] [4].

The IUPAC name reflects the fundamental structural components: the chromone core (chromen-4-one), the 4-hydroxyphenyl substituent at position 3, and the methoxy group at position 7 [1]. This nomenclature system provides unambiguous identification of the compound's chemical structure across scientific literature and regulatory frameworks [2].

Chemical Bonds and Functional Groups

Isoformononetin contains several distinct functional groups that define its chemical behavior and biological activity [1] [2]. The primary functional groups include a ketone carbonyl at position 4 of the chromone ring, a phenolic hydroxyl group at the 4' position of the B-ring, and a methoxy group at position 7 of the A-ring [1] [30].

The molecular structure exhibits characteristic aromatic C-C bonds throughout the chromone skeleton and the attached phenyl ring, with bond lengths typical of conjugated aromatic systems [32]. The ketone functional group at C-4 participates in extensive conjugation with the aromatic ring system, contributing to the compound's spectroscopic properties [1] [24]. The hydroxyl group at the 4' position can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly [34].

The methoxy substituent at position 7 represents a methylated phenolic hydroxyl, which significantly alters the compound's polarity and hydrogen bonding capacity compared to unmethylated analogs [12] [13]. This methylation pattern distinguishes isoformononetin from other isoflavones and influences its physicochemical properties [13].

Structural Comparison with Related Isoflavones

Isoformononetin shares structural similarities with several related isoflavones while maintaining distinct differences that affect its properties and biological behavior [8] [13]. The compound is structurally related to daidzein, differing by the presence of a methoxy group at position 7, leading to its alternative designation as 7-O-methyldaidzein [2] [13].

When compared to formononetin, isoformononetin exhibits a different methylation pattern: formononetin contains a methoxy group at the 4' position and a hydroxyl at position 7, while isoformononetin features the reverse arrangement [3] [13]. This positional isomerism significantly impacts the compounds' hydrogen bonding capabilities and biological activities [12] [13].

The relationship to genistein demonstrates another structural comparison, where isoformononetin lacks the additional hydroxyl group at position 5 that characterizes genistein [13]. This difference affects the extent of conjugation and the compound's antioxidant capacity [24]. Glycitein represents another related structure, distinguished by an additional methoxy group at position 6, creating a different substitution pattern on the A-ring [13].

Physicochemical Properties

Spectroscopic Characteristics

Isoformononetin exhibits characteristic spectroscopic properties that facilitate its identification and quantitative analysis [22] [24]. In ultraviolet-visible spectroscopy, isoflavones typically display absorption maxima in the range of 250-270 nanometers, with isoformononetin showing specific absorption characteristics consistent with its conjugated aromatic system [26] [29].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing distinct chemical shifts for the aromatic protons of both ring systems [20] [21]. The methoxy group appears as a characteristic singlet, while the hydroxyl proton exhibits pH-dependent chemical shift behavior [24]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework with distinct signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon [20].

Mass spectrometry analysis shows the molecular ion at mass-to-charge ratio 268, with characteristic fragmentation patterns including loss of methyl radicals and formation of phenolic fragment ions [21] [26]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch, aromatic C-C stretches, and O-H stretching vibrations [19] [22].

Solubility Parameters

The solubility characteristics of isoformononetin reflect its amphiphilic nature, combining hydrophobic aromatic regions with hydrophilic functional groups [16] [18]. The compound demonstrates limited water solubility due to its predominantly aromatic structure, while showing enhanced solubility in polar organic solvents [18].

Ethanol and methanol serve as effective solvents for isoformononetin, with solubility increasing with temperature [16] [18]. The presence of the methoxy group at position 7 reduces hydrogen bonding capacity compared to fully hydroxylated analogs, affecting solubility in protic solvents [18]. Dimethyl sulfoxide and dimethylformamide provide excellent solvating power for the compound due to their ability to interact with both polar and nonpolar regions of the molecule [18].

The partition coefficient between octanol and water reflects the compound's lipophilicity, influencing its behavior in biological systems and extraction procedures [16]. Temperature significantly affects solubility parameters, with higher temperatures generally increasing solubility in most organic solvents [18].

Stability Profile

Isoformononetin exhibits varying stability under different environmental conditions, with degradation patterns dependent on temperature, pH, light exposure, and oxidative conditions [9] [42]. Thermal stability studies indicate that the compound remains stable at moderate temperatures but undergoes degradation at elevated temperatures, particularly above 150 degrees Celsius [9].

pH significantly influences stability, with the compound showing maximum stability in slightly acidic to neutral conditions [24] [42]. Under strongly alkaline conditions, particularly at elevated temperatures, structural changes can occur including potential ring opening reactions [24]. The hydroxyl group at position 4' participates in pH-dependent equilibria that affect overall molecular stability [24].

Photostability represents a critical consideration for handling and storage, as ultraviolet radiation can induce degradation reactions [42]. The compound requires protection from direct sunlight and ultraviolet radiation during processing and storage to maintain chemical integrity [42]. Oxidative conditions, particularly in the presence of hydrogen peroxide or other oxidizing agents, can lead to degradation of the phenolic hydroxyl group [42].

Storage recommendations include maintenance at reduced temperatures, protection from light, and storage under inert atmospheric conditions when possible [43]. The compound demonstrates enhanced stability when stored as a solid compared to solution preparations [42] [43].

Isomerism and Relationship to Formononetin

Isoformononetin and formononetin represent positional isomers, sharing the identical molecular formula C₁₆H₁₂O₄ while differing in the placement of functional groups [3] [8]. This isomeric relationship significantly impacts their respective physicochemical properties and biological activities [12] [13].

The fundamental difference lies in the position of the methoxy and hydroxyl substituents: isoformononetin features a hydroxyl group at the 4' position and a methoxy group at position 7, while formononetin displays the reverse pattern with a methoxy at 4' and hydroxyl at position 7 [3] [13]. This structural variation affects hydrogen bonding patterns, with isoformononetin capable of forming different intermolecular interactions compared to formononetin [12].

The metabolic relationship between these isomers involves enzymatic methylation reactions, where isoformononetin can be formed through 7-O-methylation of daidzein, while formononetin results from 4'-O-methylation of the same precursor [12] [13]. This biosynthetic pathway demonstrates the regulatory role of specific methyltransferase enzymes in determining the final isomeric product [12].

Spectroscopic differentiation between the isomers relies on careful analysis of nuclear magnetic resonance chemical shifts and coupling patterns, as the different substitution patterns create distinct electronic environments for the aromatic protons [12] [22]. Mass spectrometry fragmentation patterns also show differences, reflecting the varying stability of fragment ions formed from different methylation sites [21] [26].

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Melting Point

218 - 220 °C

Other CAS

486-63-5

Wikipedia

Isoformononetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

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